molecular formula C10H4Cl2N2 B13674044 3,5-Dichloroisoquinoline-4-carbonitrile

3,5-Dichloroisoquinoline-4-carbonitrile

Cat. No.: B13674044
M. Wt: 223.05 g/mol
InChI Key: QWTYOQIOHIQGKP-UHFFFAOYSA-N
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Description

3,5-Dichloroisoquinoline-4-carbonitrile is a halogenated isoquinoline derivative characterized by a nitrile group at the 4-position and chlorine substituents at the 3- and 5-positions. Isoquinoline derivatives are widely studied for their applications in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization. Its structural analogs, such as pyrimidine- and chromene-based carbonitriles, are discussed in the literature, enabling indirect comparisons .

Properties

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

3,5-dichloroisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-8-3-1-2-6-5-14-10(12)7(4-13)9(6)8/h1-3,5H

InChI Key

QWTYOQIOHIQGKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C(=C1)Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3,5-dichloroisoquinoline with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

While specific industrial production methods for 3,5-Dichloroisoquinoline-4-carbonitrile are not widely documented, the general approach involves large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

Scientific Research Applications

3,5-Dichloroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloroisoquinoline-4-carbonitrile is primarily related to its ability to interact with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group and chlorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Dichloroisoquinoline-4-carbonitrile with carbonitrile-containing heterocycles from the evidence, focusing on substituent effects, physical properties, and spectroscopic data.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) IR (cm⁻¹, Key Peaks) Molecular Formula Reference
3,5-Dichloroisoquinoline-4-carbonitrile Isoquinoline 3-Cl, 5-Cl, 4-CN N/A N/A C₁₀H₄Cl₂N₂ Hypothetical
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine 4-(4-MeO-Ph), 2-MeS, 6-oxo, 5-CN 300 3,220 (–NH), 2,200 (–CN) C₁₃H₁₁N₃O₂S
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine 4-(3,4-Me₂-Ph), 2-MeS, 6-oxo, 5-CN 266–268 3,250 (–NH), 2,210 (–CN) C₁₄H₁₃N₃OS
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene 2-NH₂, 5-OH, 4-(4-Me-Ph), 3-CN 223–227 3,464 (–NH₂), 2,204 (–CN) C₁₇H₁₄N₂O₂

Key Observations:

Core Heterocycle Differences: Isoquinoline (target compound) offers a fused benzene-pyridine ring system, which enhances aromatic stability compared to dihydropyrimidine or chromene cores. This structural rigidity may influence binding affinity in biological systems or electronic properties in materials applications. Dihydropyrimidine derivatives () exhibit partial saturation, reducing aromaticity but increasing flexibility for hydrogen bonding via –NH groups .

Substituent Effects: Chlorine vs. Nitrile Position: The nitrile group at the 4-position in isoquinoline may sterically hinder interactions compared to its placement in chromene derivatives (e.g., 3-position in Compound 1E, ).

Spectroscopic Trends :

  • IR Spectroscopy : Nitrile (–CN) stretches appear near 2,200 cm⁻¹ across all compounds, consistent with literature . Additional peaks (e.g., –NH₂ at 3,464 cm⁻¹ in chromene derivatives) highlight functional group diversity.
  • Melting Points : Higher melting points (e.g., 300°C in dihydropyrimidine derivatives) correlate with increased hydrogen bonding capacity (–NH, –OH) and molecular symmetry .

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